![molecular formula C15H11ClN4O2S2 B250641 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including the ability to inhibit cell migration and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of Rho GTPases, which are proteins that play a key role in cell migration and proliferation. By inhibiting these proteins, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively block the migration and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and proliferation, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
Orientations Futures
There are a number of potential future directions for research on N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide. One area of research could be focused on developing more targeted therapies based on the compound's mechanism of action. Another area of research could be focused on developing new synthetic methods for the compound, which could make it easier to produce in larger quantities. Additionally, more research could be done to explore the compound's potential applications in the treatment of other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is a multi-step process that involves the reaction of several different chemical compounds. One of the key steps in the synthesis involves the reaction of 5-chloro-2-aminobenzothiazole with thionyl chloride to form 5-chloro-2-chlorosulfonylbenzothiazole. This compound is then reacted with 2-methoxybenzamide and thiourea to form the final product, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. One of the key areas of research has been the compound's ability to inhibit cell migration and proliferation. Studies have shown that N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively inhibit the migration of cancer cells, which is a key step in the metastasis of cancer.
Propriétés
Formule moléculaire |
C15H11ClN4O2S2 |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H11ClN4O2S2/c1-22-11-5-3-2-4-8(11)14(21)18-15(23)17-12-9(16)6-7-10-13(12)20-24-19-10/h2-7H,1H3,(H2,17,18,21,23) |
Clé InChI |
HRVFTKNEWCFUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)
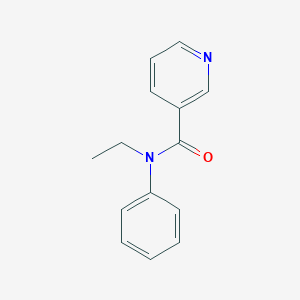
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
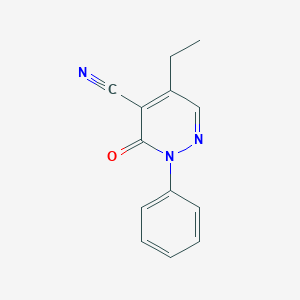
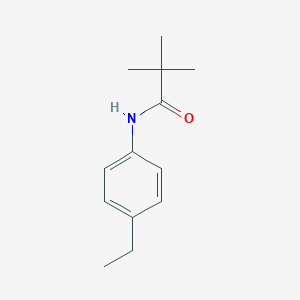
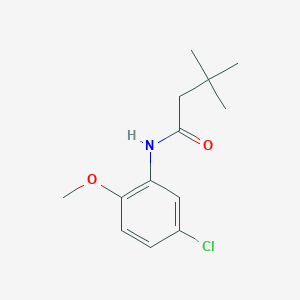

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)

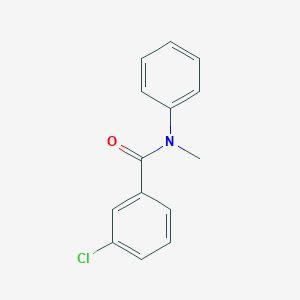
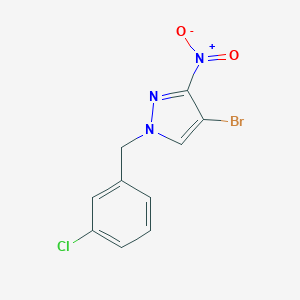

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)